1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde
CAS No.: 1207092-48-5
Cat. No.: VC4999681
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207092-48-5 |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.66 |
| IUPAC Name | 5-chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |
| Standard InChI Key | VXGRWTCBSXEFLM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features an imidazole core substituted at positions 1, 4, and 5. The substituents include:
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1-(4-Methylphenyl): A para-methyl-substituted benzene ring attached to the imidazole’s nitrogen at position 1.
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4-Chloro: A chlorine atom at position 4.
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5-Carbaldehyde: A formyl group (-CHO) at position 5.
The molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.66 g/mol. Its SMILES notation is ClC1=C(NC(=C1C=O)C2=CC=C(C=C2)C)N, reflecting the connectivity of substituents .
Tautomerism and Reactivity
Imidazole derivatives exhibit tautomerism due to the mobility of the hydrogen atom between the two nitrogen atoms. For this compound, the 1H-imidazole designation indicates the hydrogen resides on the nitrogen at position 1. The aldehyde group at position 5 enhances electrophilicity, enabling condensation reactions with amines or ketones, as observed in analogous compounds .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of 1-(4-methylphenyl)-4-chloro-1H-imidazole-5-carbaldehyde is documented, analogous imidazole carbaldehydes are synthesized via Vilsmeier-Haack formylation. For example:
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Step 1: Methyl pentanimidate undergoes formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (INT-01) .
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Step 2: Substituent variation (e.g., replacing 2-butyl with 4-methylphenyl) could be achieved using tailored starting materials, though specific conditions remain unexplored .
Spectroscopic Characterization
Key characterization techniques for related compounds include:
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¹H NMR: Peaks for aromatic protons (6.8–7.3 ppm), aldehyde proton (9.8–10.2 ppm), and methyl groups (2.3–2.5 ppm) .
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¹³C NMR: Signals for carbonyl carbons (190–195 ppm), aromatic carbons (120–140 ppm), and methyl carbons (20–25 ppm) .
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Mass Spectrometry: Molecular ion peaks at m/z 220.04 (M⁺) and fragments corresponding to loss of Cl (m/z 185) or CHO (m/z 177) .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 410.9±37.0 °C (Predicted) |
| Density | 1.36±0.1 g/cm³ (Predicted) |
| LogP (Partition Coefficient) | 2.8 (Estimated) |
| Solubility | Slightly soluble in DMSO, chloroform |
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods to introduce the 4-methylphenyl group at position 1.
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Biological Screening: Testing ACE inhibition, antihypertensive effects, and cytotoxicity.
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Structural Modifications: Exploring substitutions at position 2 (e.g., alkyl chains) to enhance bioavailability .
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